molecular formula C13H24N2O2 B596029 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 155560-04-6

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

Cat. No. B596029
M. Wt: 240.347
InChI Key: HWPHWBRCRWNTLX-ZACCUICWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a chemical compound with the linear formula C13H24N2O2 . It is used in various applications in drug synthesis, catalysis, and material science.


Synthesis Analysis

The synthesis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane involves a stereoselective process. The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be effectively used in the synthesis process with dirhodium (II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo [3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .


Molecular Structure Analysis

The molecular structure of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring . The InChI code for this compound is 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane are primarily cyclopropanation reactions . These reactions are typically catalyzed by dirhodium (II) and involve the use of ethyl diazoacetate .


Physical And Chemical Properties Analysis

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a solid or viscous liquid at room temperature . It has a molecular weight of 242.32 . The compound should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis and Drug Discovery

  • Synthesis of Peptidomimetic Compounds : Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is involved in the synthesis of constrained peptidomimetics, which are important in peptide-based drug discovery. These compounds mimic dipeptides and aid in structure-activity studies (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Stereochemistry and Isomer Synthesis

  • Synthesis and Stereochemistry Analysis : Research includes the synthesis of azabicyclic compounds, like 3-azabicyclo[3.3.1]nonane, and their stereochemistry analysis. This involves examining the molecular conformations and configurations, which are crucial in medicinal chemistry (Nemes, Janke, & Scheiber, 1993).

Development of Constrained Amino Acids

  • Synthesis of Amino Acid Derivatives : The compound is used to create new types of amino acids, such as diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. These compounds have potential applications in drug development due to their constrained structures (Caputo, Cattaneo, Clerici, Gelmi, & Pellegrino, 2006).

Applications in Organic Synthesis

  • Building Blocks for Organic Synthesis : Research indicates the use of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane related compounds as building blocks in organic synthesis, providing a foundation for creating more complex molecules (Duthaler, Wicker, Ackermann, & Ganter, 1972).

Safety And Hazards

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is classified as Acute Tox. 4 Oral according to GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPHWBRCRWNTLX-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

CAS RN

1208530-70-4
Record name tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
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